2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Overview
Description
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol is an organic compound belonging to the class of trifluoromethylbenzenes. It features a benzene ring substituted with a trifluoromethyl group and an aminoethanol moiety.
Mechanism of Action
Target of Action
The primary target of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” is the Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline .
Mode of Action
The compound interacts with its target, Phenylethanolamine N-methyltransferase, and facilitates the conversion of noradrenaline to adrenaline . This interaction and the resulting change play a significant role in the regulation of physiological responses.
Result of Action
The molecular and cellular effects of “this compound” are primarily related to its role in the conversion of noradrenaline to adrenaline . This conversion is crucial for the regulation of various physiological processes, including the fight-or-flight response.
Action Environment
Like other organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as phenylethanolamine N-methyltransferase, which is involved in the conversion of noradrenaline to adrenaline . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active site of the enzyme. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the phosphorylation of proteins . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s trifluoromethyl group plays a crucial role in its binding affinity, as it can form strong hydrogen bonds with the target biomolecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell, impacting cellular function and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol
- 2-Amino-1-[2-(trifluoromethyl)phenyl]ethanol
- 2-Amino-1-[3-(trifluoromethyl)phenyl]propanol
Uniqueness
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol is unique due to the position of the trifluoromethyl group on the benzene ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that are not observed in its analogs .
Properties
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRWAPWPGAJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943504 | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-28-1 | |
Record name | α-(Aminomethyl)-3-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21172-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021172281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.